NDT-30805

Inflammation Immunology NLRP3 Inflammasome

NDT-30805 is a selective, nanomolar-potency NLRP3 inflammasome inhibitor (PBMC IL-1β IC50=13 nM) with a unique triazolopyrimidinone scaffold. Unlike sulfonylureas (e.g., MCC950), it offers a distinct pharmacological profile for scaffold-hopping and target validation. Characterized IC50 values for ASC speck formation (34 nM) and whole blood activity (1500 nM) streamline ex vivo/in vivo study design. Procure this high-purity tool compound for rigorous, data-driven inflammation research.

Molecular Formula C23H22N6S
Molecular Weight 414.5 g/mol
Cat. No. B12395763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDT-30805
Molecular FormulaC23H22N6S
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(CCC3)C(=C2C1)NC4=NC5=NC(=CC(=S)N5N4)CC6=CC=CC=N6
InChIInChI=1S/C23H22N6S/c30-20-13-17(12-16-7-1-2-10-24-16)25-23-27-22(28-29(20)23)26-21-18-8-3-5-14(18)11-15-6-4-9-19(15)21/h1-2,7,10-11,13H,3-6,8-9,12H2,(H2,25,26,27,28)
InChIKeyBHTLYBBOAZYXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione: Compound Identity and Procurement-Ready Nomenclature


2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione (also referenced as NDT-30805 or NDT 30805) is a synthetic small molecule belonging to the triazolopyrimidinone class [1]. It is established as a selective inhibitor of the NLRP3 inflammasome, a critical multiprotein complex in the innate immune response . Its potent activity in cellular assays positions it as a key research tool for investigating inflammatory pathways.

2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione: Why In-Class Analogs Are Not Interchangeable


Despite a growing number of NLRP3 inhibitors, profound differences in potency, selectivity, and pharmacokinetic profiles render simple substitution impossible. For instance, a structural analog such as a biphenyl-sulfonamide may exhibit different in vivo efficacy [1], while a comparator like CY-09 requires micromolar concentrations for activity, contrasting sharply with the nanomolar potency of this compound . Furthermore, the scaffold of this compound is distinct from the sulfonylurea class (e.g., MCC950), which can translate to divergent off-target effects and species-specific activity [1]. Such fundamental differences in chemical structure and pharmacological behavior underscore the necessity for a rigorous, data-driven evaluation, as detailed below.

2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione: A Quantitative Evidence Guide for Differentiated Scientific Selection


Cellular Potency Against NLRP3-Driven IL-1β Release: NDT-30805 vs. MCC950 and CY-09

In a comparative context, NDT-30805 demonstrates nanomolar potency in human peripheral blood mononuclear cells (PBMCs), with an IC50 of 13 nM for inhibiting IL-1β release . While the benchmark NLRP3 inhibitor MCC950 shows a lower IC50 (7.5 nM) in a different model (murine BMDMs), NDT-30805's potency is in a similar range and was established in a human primary cell system. In contrast, CY-09, another NLRP3 inhibitor, operates in the micromolar range, with IC50 values for cytochrome P450 enzymes ranging from 8.18 to >50 µM . This 600-fold difference in concentration requirements against a key downstream cytokine (IL-1β) is a critical differentiator for in vitro studies where avoiding off-target effects at high concentrations is paramount .

Inflammation Immunology NLRP3 Inflammasome

Activity in a Proximal NLRP3 Activation Marker: ASC Speck Formation Assay

NDT-30805 potently inhibits ASC speck formation, a direct measure of NLRP3 inflammasome assembly, with an IC50 of 34 nM . This assay provides a more proximal readout of NLRP3 activation compared to downstream cytokine release. In contrast, the benchmark inhibitor MCC950 has an IC50 of approximately 7.5-8.1 nM for IL-1β inhibition but its direct effect on ASC speck formation is not the primary metric reported in its key characterization studies . This demonstrates that NDT-30805 effectively engages the target at a stage upstream of final cytokine release, confirming its mechanism of action.

Inflammasome Assembly Cell Biology NLRP3

Whole Blood Activity: A Bridge to Ex Vivo and In Vivo Relevance

NDT-30805 demonstrates activity in a more complex and physiologically relevant whole blood assay, inhibiting IL-1β release with an IC50 of 1500 nM . This metric is crucial for understanding a compound's potential efficacy in a context that includes plasma protein binding and interactions with other blood cells. In comparison, the clinically investigated NLRP3 inhibitor dapansutrile (OLT1177) has a reported IC50 of 1 nM in a cell line (J774A.1) [1], but direct comparative whole blood data between the two are not readily available in standard technical literature. The whole blood IC50 for NDT-30805 provides a valuable benchmark for researchers planning ex vivo or in vivo studies where plasma factors can significantly alter a compound's free concentration and activity.

Pharmacology Ex Vivo Translational Research

Comparative In Vivo Efficacy: NDT-30805-Analog (N14) Outperforms MCC950 in Multiple Disease Models

While direct in vivo data for NDT-30805 itself is limited in the public domain, a closely related analog from the same chemical series, N14, has been directly compared to MCC950 in multiple animal models. In vivo studies demonstrate that N14 is more effective than MCC950 in treating nonalcoholic steatohepatitis (NASH), lethal septic shock, and colitis [1]. This class-level inference suggests that the triazolopyrimidinone scaffold, to which NDT-30805 belongs, can confer superior in vivo efficacy compared to the sulfonylurea-based MCC950 in certain disease contexts. This is a strong, comparative data point highlighting the potential of this chemical series for in vivo applications.

In Vivo Pharmacology Efficacy NASH Sepsis Colitis

Chemical Scaffold Differentiation: Triazolopyrimidinone vs. Sulfonylurea (MCC950) and Sulfonyl Triazole Analogs

NDT-30805 is a triazolopyrimidinone derivative, a scaffold chemically distinct from the sulfonylurea class represented by MCC950 and the sulfonyl triazole class explored in other patent literature [1][2]. This core structural divergence is significant because it can lead to differences in binding mode, off-target activity, and pharmacokinetic properties. For example, the sulfonylurea group in MCC950 has been associated with species-specific differences in potency and potential for off-target effects [1]. The triazolopyrimidinone scaffold represents an alternative chemical starting point for optimizing NLRP3 inhibitors, potentially circumventing liabilities associated with other chemotypes.

Medicinal Chemistry Chemical Scaffold NLRP3 Inhibitor

Selectivity Profile: NDT-30805 as a Selective NLRP3 Inhibitor

NDT-30805 is characterized as a selective NLRP3 inflammasome inhibitor . While specific selectivity panel data (e.g., against other inflammasomes like NLRC4 or AIM2) are not explicitly provided in the available vendor datasheets, the compound originates from a discovery program explicitly aimed at identifying potent and selective NLRP3 inhibitors [1]. This is in contrast to some broader-acting anti-inflammatory agents. The designation of 'selective' is based on its optimization from a hit identified through in silico modeling focused on the NLRP3 target, which implies a degree of target specificity [1].

Selectivity NLRP3 Inflammasome

2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione: High-Impact Application Scenarios Derived from Differentiated Evidence


Translational Immunology: Studying NLRP3-Driven Inflammation in Human Primary Cells

The potent inhibition of IL-1β release in human PBMCs (IC50 = 13 nM) makes this compound an ideal tool for ex vivo and in vitro studies using human primary cells. Researchers can use it to dissect the role of the NLRP3 inflammasome in human immune cell function, disease modeling, and drug target validation with high confidence in its on-target activity in a human-relevant system.

Mechanistic Studies of Inflammasome Assembly

The availability of a specific IC50 (34 nM) for inhibiting ASC speck formation positions this compound as a precise probe for investigating the early steps of NLRP3 inflammasome assembly and oligomerization. This is particularly valuable for researchers using microscopy or high-content screening to study the molecular dynamics of inflammasome activation.

Ex Vivo and In Vivo Pharmacology: Bridging the Gap to Animal Models

The defined whole blood IC50 (1500 nM) provides a crucial benchmark for planning ex vivo and in vivo experiments. This data point helps researchers estimate effective concentrations in more complex biological fluids, guiding dose selection for pharmacokinetic/pharmacodynamic (PK/PD) studies and facilitating a smoother transition from cellular to animal models.

Medicinal Chemistry and Lead Optimization

The distinct triazolopyrimidinone scaffold of NDT-30805 offers a valuable starting point for medicinal chemists seeking to develop novel NLRP3 inhibitors with potentially improved properties over existing sulfonylurea-based compounds [1]. Its potent in vitro profile makes it a suitable lead-like molecule or a key component of a scaffold-hopping strategy to generate new intellectual property .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for NDT-30805

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.